![molecular formula C20H14N2OS B12892407 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- CAS No. 864224-30-6](/img/structure/B12892407.png)
5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that features a thiazole ring, a quinoline ring, and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a phenyl-substituted thioamide with an α-haloketone under basic conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the thiazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Quinoline Ring Formation: The quinoline ring is formed through a cyclization reaction, often involving the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups such as nitro, amino, or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Fluorescent Probing: The compound’s conjugated structure allows it to fluoresce under certain conditions, making it useful for imaging and tracking biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiazole: A simpler analog with similar thiazole structure but lacking the quinoline and ethynyl groups.
7,8-Dihydroquinoline: Contains the quinoline ring but lacks the thiazole and ethynyl groups.
Ethynylquinoline: Features the ethynyl and quinoline groups but lacks the thiazole ring.
Uniqueness
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of thiazole, quinoline, and ethynyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics for materials science.
Propriétés
Numéro CAS |
864224-30-6 |
|---|---|
Formule moléculaire |
C20H14N2OS |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-[2-(2-phenyl-1,3-thiazol-5-yl)ethynyl]-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C20H14N2OS/c23-19-8-4-7-18-17(19)12-10-15(22-18)9-11-16-13-21-20(24-16)14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-8H2 |
Clé InChI |
XNVDHQYDSCNZML-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=N2)C#CC3=CN=C(S3)C4=CC=CC=C4)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
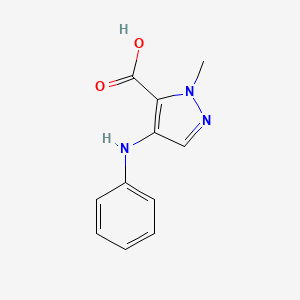
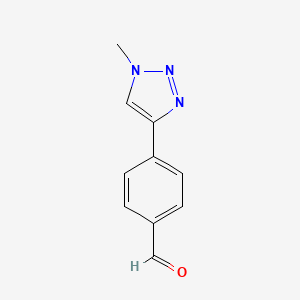
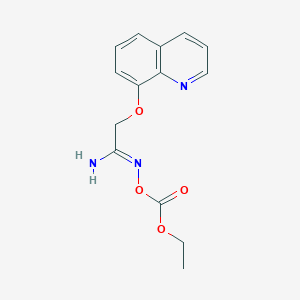
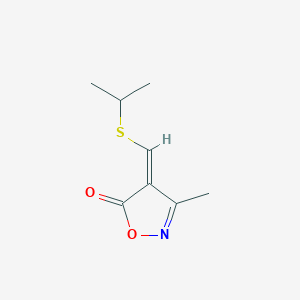

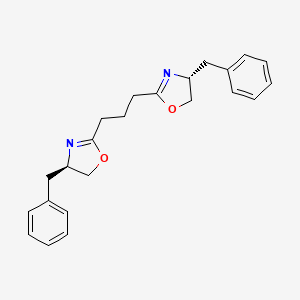
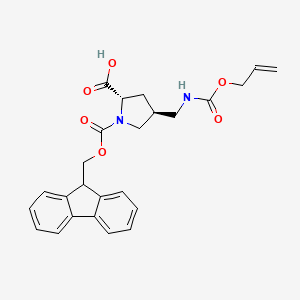
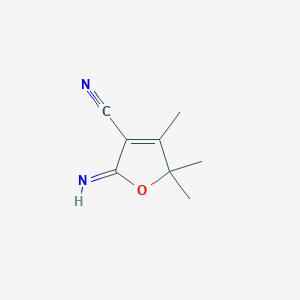

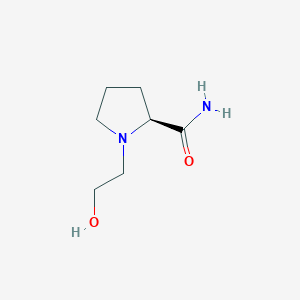
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)

